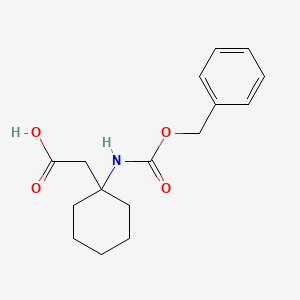

(1-Cbz-aminocyclohexyl)acetic acid

Descripción

Overview of α,α-Disubstituted Amino Acids and their Significance in Chemical Synthesis

α,α-Disubstituted amino acids represent a class of amino acids where the α-carbon, the carbon atom adjacent to the carboxyl group, is bonded to two non-hydrogen substituents. This structural feature imparts unique properties compared to the 20 proteinogenic amino acids, where the α-carbon is chiral (except for glycine) and bears only one side chain.

The presence of two substituents at the α-position introduces significant steric hindrance, which has profound implications for the conformational properties of peptides and proteins into which they are incorporated. This steric bulk restricts the rotational freedom around the peptide backbone, leading to more predictable and stable secondary structures, such as helices and turns. jst.go.jpnih.gov The introduction of these amino acids can enhance the resistance of peptides to enzymatic degradation by proteases, a critical attribute for developing peptide-based drugs with improved in-vivo stability. nih.gov

The synthesis of α,α-disubstituted amino acids is a challenging area of organic chemistry due to the difficulty in creating the sterically congested quaternary α-carbon center. nih.gov However, significant progress has been made in developing efficient synthetic methods, driven by the high value of these compounds as building blocks in drug discovery. nih.govthieme-connect.com Their utility as precursors for bioactive compounds and as modifiers of peptide conformation makes them a focus of ongoing research. nih.govrsc.org

Contextualization of (1-Cbz-aminocyclohexyl)acetic Acid within Non-Canonical Amino Acid Chemistry

Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are those not found in the natural polypeptide chains of proteins. thedailyscientist.org They can be naturally occurring in some organisms or, more commonly, are chemically synthesized. thedailyscientist.org The exploration of ncAAs has vastly expanded the toolbox of medicinal chemists, allowing for the creation of designer peptides and other molecules with enhanced therapeutic properties. nih.govacs.org

This compound is a prime example of a non-canonical amino acid. Its cyclohexyl ring provides a rigid, lipophilic element, while the acetic acid moiety offers a point for further chemical modification. The Cbz group is a common protecting group in peptide synthesis, which can be selectively removed to allow for the formation of peptide bonds. The incorporation of ncAAs like this one can be used to:

Expand the chemical diversity of proteins and peptides. thedailyscientist.org

Enhance biological activity and stability. nih.gov

Create novel protein structures and functions. thedailyscientist.org

Improve pharmacokinetic properties of drug candidates. caltech.edu

By incorporating such structures, scientists can fine-tune properties like solubility, metabolic stability, and target binding affinity, which are crucial for the development of effective therapeutics. nih.govnih.gov

Historical Perspective on the Development and Initial Investigations of Cyclohexyl-Derived Amino Acids

The study of cyclohexyl-derived amino acids is intrinsically linked to the development of pharmaceuticals. A landmark example is Gabapentin (B195806), chemically known as 1-(aminomethyl)cyclohexaneacetic acid. google.comnih.gov The synthesis of Gabapentin has been approached through various routes, often involving intermediates with a cyclohexyl scaffold. google.comchemicalbook.comwipo.int For instance, some syntheses start from 1,1-cyclohexanediacetic acid or involve intermediates like 1-(nitromethyl)cyclohexyl-acetic acid derivatives. google.comwipo.int

The development of these synthetic pathways highlighted the utility of the cyclohexyl ring in creating conformationally constrained molecules. This structural motif is present in other biologically active amino acid derivatives as well. For example, L-Cyclohexylalanine has been used to modify peptides to regulate body fluid and blood pressure. medchemexpress.com The synthesis and study of simpler analogs like (1-aminocyclohexyl)acetic acid and 2-(4-aminocyclohexyl)acetic acid have also contributed to the understanding of how the cyclohexyl moiety influences molecular properties. sigmaaldrich.combldpharm.com

The accidental discovery of ferrocene (B1249389) in the mid-20th century, while not an amino acid, spurred significant growth in organometallic chemistry and the understanding of novel chemical structures, which indirectly fostered a climate of innovation that benefited all areas of synthetic chemistry, including the synthesis of complex molecules like cyclohexyl-derived amino acids. wikipedia.org The early investigations into amino acid biosynthesis and the potential for prebiotic formation of amino acids also laid the groundwork for chemists to explore beyond the canonical 20 amino acids. nih.gov It is within this rich history of synthetic exploration and pharmaceutical necessity that compounds like this compound emerged as valuable tools for contemporary chemical research.

Propiedades

IUPAC Name |

2-[1-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c18-14(19)11-16(9-5-2-6-10-16)17-15(20)21-12-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXGTFHNQOUAMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 Cbz Aminocyclohexyl Acetic Acid

Strategies for the Direct Synthesis of (1-Cbz-aminocyclohexyl)acetic Acid

The direct synthesis of this compound is a key focus for chemists requiring this building block for further molecular construction. The efficiency and practicality of these synthetic routes are paramount.

Convergent and Divergent Synthetic Routes

Synthetic strategies towards this compound can be broadly categorized into convergent and divergent approaches.

In contrast, a divergent synthesis begins with a common intermediate that is elaborated into a variety of different target molecules. researchgate.net A divergent approach to this compound could start from a functionalized cyclohexane (B81311) derivative, which is then sequentially modified to introduce the amino and acetic acid moieties, followed by N-protection. While potentially less efficient for the synthesis of a single target, this approach is advantageous when a library of related compounds is desired.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, temperature, reaction time, and the nature of the base or coupling agents used.

For instance, in the Cbz-protection step of 1-aminocyclohexylacetic acid, the choice of base is critical to ensure efficient acylation while minimizing side reactions. Similarly, the selection of the appropriate solvent can significantly impact reaction rates and product solubility, thereby affecting the ease of isolation and purification.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Base | Triethylamine | Diisopropylethylamine | Sodium Bicarbonate | Optimization of nucleophilicity and minimization of side reactions. |

| Solvent | Dichloromethane | Tetrahydrofuran | Water/Dioxane | Influences solubility of reactants and reaction rate. |

| Temperature | 0 °C to room temp. | Room temperature | Elevated temperature | Controls reaction kinetics and selectivity. |

| Reagent | Benzyl Chloroformate | Dibenzyl dicarbonate | Choice of Cbz source can affect reaction cleanliness and byproducts. |

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. youtube.com

Key Disconnections and Synthons

The primary disconnection for this compound is typically at the amide bond, separating the Cbz protecting group from the amino acid core. This leads to two key synthons: a Cbz cation equivalent and a 1-aminocyclohexylacetic acid anion equivalent.

Another strategic disconnection can be made at the C-C bond between the cyclohexane ring and the acetic acid moiety. This approach would involve the generation of a 1-aminocyclohexane-1-carbonitrile or a similar synthon, which can then be elaborated to the final acetic acid derivative.

| Disconnection | Synthons | Corresponding Reagents |

| C(O)-N bond | Cbz⁺ and ⁻NH-R | Benzyl chloroformate and 1-aminocyclohexylacetic acid |

| C-C bond | (C₆H₁₀NHCbz)⁻ and ⁺CH₂COOH | A nucleophilic Cbz-protected aminocyclohexane derivative and an electrophilic two-carbon synthon. |

Comparative Analysis of Retrosynthetic Pathways

Different retrosynthetic pathways offer distinct advantages and disadvantages. The pathway involving the late-stage introduction of the Cbz group on pre-formed 1-aminocyclohexylacetic acid is often preferred due to the commercial availability of the amino acid. However, this may not be the most efficient route if the unprotected amino acid is prone to side reactions under the desired coupling conditions.

Stereoselective and Asymmetric Synthesis Approaches

While this compound itself is achiral, the principles of stereoselective and asymmetric synthesis become critical when dealing with substituted derivatives or when it is incorporated into chiral molecules such as peptides.

The introduction of stereocenters on the cyclohexane ring or at the alpha-position of the acetic acid moiety necessitates the use of asymmetric synthesis techniques. This can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or enzyme-catalyzed reactions. For instance, a stereoselective synthesis could involve the enantioselective addition of a nucleophile to a prochiral cyclohexanone (B45756) derivative to establish a key stereocenter early in the synthesis.

The development of efficient stereoselective syntheses is crucial for accessing optically pure analogs of this compound, which are often required for biological evaluation and the development of new therapeutic agents.

Enantioselective Methodologies for Stereoisomer Generation

The creation of specific stereoisomers of this compound is crucial for its application in pharmaceuticals, as different enantiomers can exhibit varied biological activities. The primary challenge lies in controlling the stereochemistry at the quaternary carbon atom. Two main strategies are employed: the resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution: This classical approach involves the synthesis of a racemic mixture of this compound, followed by separation of the enantiomers. This is typically achieved by reacting the racemic acid with a chiral resolving agent, such as a chiral amine, to form diastereomeric salts. These salts, possessing different physical properties, can then be separated by fractional crystallization. Subsequent removal of the resolving agent yields the individual enantiomers of the desired acid.

Asymmetric Synthesis: A more elegant and efficient approach is asymmetric synthesis, which aims to directly produce the desired enantiomer. This can be achieved through various methods:

Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as an amino acid or a sugar. acs.org

Catalytic Asymmetric Synthesis: Employing a chiral catalyst to induce stereoselectivity. For instance, the enantioselective synthesis of related cyclic amino acids like (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid has been achieved using an alkylidene carbene 1,5-C-H insertion reaction as a key step. rsc.orgnih.gov Such methodologies could potentially be adapted for the synthesis of this compound.

Substrate-Controlled Synthesis: Where the chirality of a group already present in the substrate directs the stereochemical outcome of a subsequent reaction.

A notable example in a related system is the nickel-catalyzed asymmetric coupling which provides a route to protected unnatural α-amino acids. nih.gov This method has been used to generate a variety of products with good yield and high enantiomeric excess. nih.gov

Chiral Auxiliary and Organocatalytic Strategies

Chiral Auxiliaries: A powerful strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into the molecule. jst.go.jpnih.gov This auxiliary directs the stereochemical course of a reaction and is subsequently removed. jst.go.jpnih.gov For the synthesis of α,α-disubstituted amino acids like this compound, chiral auxiliaries such as (S,S)-cyclohexane-1,2-diol have been successfully employed. acs.orgacs.org The general approach involves the diastereoselective alkylation of a β-keto ester bearing the chiral auxiliary, followed by a Schmidt rearrangement to yield the desired optically active α,α-disubstituted amino acid. acs.org

Another common class of chiral auxiliaries are oxazolidinones, often referred to as Evans auxiliaries. These can be used to direct asymmetric alkylations and aldol (B89426) reactions with high diastereoselectivity. acs.org Similarly, chiral Ni(II) complexes of Schiff bases derived from chiral ligands can be used for the asymmetric synthesis of α,α-disubstituted amino acids. nih.gov

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including noncanonical α-amino acids. rsc.orgrsc.org These small organic molecules can catalyze reactions with high stereoselectivity, avoiding the use of potentially toxic and expensive metal catalysts. rsc.orgrsc.org For instance, diarylprolinol silyl (B83357) ethers have been used to catalyze the diastereo- and enantioselective nucleophilic addition of racemic oxazolones to α,β-unsaturated aldehydes, providing a route to chiral quaternary amino acids. nih.gov Chiral phosphoric acids have also been employed in enantioselective Ugi reactions to produce α-amido amides. rsc.org These strategies offer promising avenues for the asymmetric synthesis of this compound and its derivatives. rsc.orgnih.gov

Chemical Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold provides multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored properties.

The carboxylic acid moiety is a prime site for derivatization. Standard transformations include esterification and amidation, which can be achieved using a variety of reagents and conditions. These modifications are often employed to enhance the pharmacokinetic properties of the molecule or to attach it to other molecular entities. acs.orgnih.govresearchgate.net

Table 1: Reagents for Carboxyl Group Derivatization

| Transformation | Reagent(s) | Notes | Reference |

|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., HCl) | Classic Fischer esterification. | nih.gov |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDAC) | Forms a peptide bond. Can be used to couple to other amino acids or amines. | thermofisher.com |

| Conversion to Acyl Halide | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Creates a highly reactive intermediate for further functionalization. | researchgate.net |

| Reduction to Alcohol | Reducing Agent (e.g., LiAlH₄, BH₃·THF) | Reduces the carboxylic acid to a primary alcohol. |

DCC: Dicyclohexylcarbodiimide, EDAC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

Functionalization of the cyclohexane ring offers another avenue for structural diversification. The conformational dynamics of the cyclohexane ring can significantly influence the reactivity of the molecule. acs.orgnih.gov While direct C-H functionalization of a simple cyclohexane ring can be challenging, the presence of activating groups can facilitate such transformations. acs.org Methodologies such as ring-closing metathesis have been used to synthesize cyclic amino acid derivatives, suggesting possibilities for modifying the cyclohexane ring. rsc.org The use of the cyclohexane ring as a scaffold allows for the controlled spatial presentation of functional groups, which can be critical for biological activity. nih.gov

The benzyloxycarbonyl (Cbz) protecting group is widely used in peptide synthesis due to its stability under various conditions and its relatively straightforward removal. total-synthesis.com

Deprotection: The most common method for the deprotection of the Cbz group is hydrogenolysis. total-synthesis.com This involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). total-synthesis.comresearchgate.net This reaction is clean and efficient, yielding the free amine, toluene, and carbon dioxide. total-synthesis.com Alternative methods for Cbz deprotection include the use of strong acids (e.g., HBr in acetic acid), or more recently developed milder conditions such as aluminum chloride in hexafluoroisopropanol (HFIP) or 2-mercaptoethanol (B42355) with a base. total-synthesis.comacs.org

Table 2: Cbz Deprotection Methods

| Reagent(s) | Conditions | Advantages | Reference |

|---|---|---|---|

| H₂, Pd/C | Atmospheric or elevated pressure | Clean, high yielding | total-synthesis.comresearchgate.net |

| HBr/Acetic Acid | Harsh acidic conditions | Effective when hydrogenolysis is not feasible | total-synthesis.com |

| AlCl₃, HFIP | Room temperature | Mild, metal-free | acs.org |

| 2-Mercaptoethanol, K₃PO₄ | 75 °C | Nucleophilic, good for sensitive substrates | organic-chemistry.org |

Recarboxylation: The term "recarboxylation" in this context typically refers to the regeneration of the carboxylic acid group after it has been modified, for example, by hydrolysis of an ester derivative back to the carboxylic acid. This is a standard transformation often carried out under basic or acidic conditions.

Green Chemistry Principles in the Synthesis of this compound and its Analogues

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce environmental impact and improve safety and efficiency. The synthesis of gabapentin (B195806), a structurally related compound, has been a subject of green chemistry initiatives. researchgate.netpharmamanufacturing.com These principles can be directly applied to the synthesis of this compound.

Key green chemistry strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol. pharmamanufacturing.com Some syntheses of gabapentin derivatives have even been achieved in the absence of a solvent. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Catalysis: Utilizing catalytic reagents, including organocatalysts, in place of stoichiometric reagents to reduce waste.

Process Intensification: Combining multiple reaction steps into a single pot (one-pot synthesis) to reduce the number of isolation and purification steps, thereby saving energy and reducing solvent use. pharmamanufacturing.com

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. rsc.org

By adopting these principles, the synthesis of this compound and its derivatives can be made more sustainable and cost-effective.

1 Cbz Aminocyclohexyl Acetic Acid As a Versatile Chiral Building Block in Organic Synthesis

Applications in the Construction of Complex Organic Molecules

The rigid cyclohexane (B81311) framework of (1-Cbz-aminocyclohexyl)acetic acid provides a predictable and stable three-dimensional structure, a feature highly sought after in the synthesis of complex organic molecules where precise control of stereochemistry and conformation is paramount.

Incorporation into Macrocyclic Structures

Macrocyclic compounds, particularly peptides, are of great interest in drug discovery due to their ability to bind to challenging protein targets with high affinity and selectivity. nih.govrsc.org The process of macrocyclization, however, can be challenging due to entropic penalties. The incorporation of conformationally constrained amino acids, such as derivatives of 1-aminocyclohexylacetic acid, is a key strategy to overcome this hurdle. nih.gov The rigid cyclohexane unit pre-organizes the linear peptide backbone into a conformation that is amenable to cyclization, thereby facilitating the ring-closing reaction. nih.gov

The resulting macrocycles benefit from reduced conformational flexibility, which can lead to enhanced biological activity and metabolic stability. rsc.orgnih.gov While specific examples detailing the use of this compound in macrocyclization are not extensively documented in the literature, the principles of using sugar amino acids and other rigid building blocks to induce specific turns and stable conformations in macrocycles are well-established. acs.org These studies suggest that the cyclohexane derivative would be a valuable tool for creating macrocyclic peptidomimetics with well-defined three-dimensional structures. acs.org

Use in Spiro Compound Synthesis

Spirocycles, compounds containing two rings connected by a single common atom, are a unique structural motif found in numerous natural products and pharmacologically active molecules. nih.govmdpi.com Their rigid, three-dimensional nature makes them attractive scaffolds in drug design. mdpi.com The synthesis of spiro heterocycles can sometimes be achieved through reactions involving amino acids. nih.govresearchgate.net

However, based on a comprehensive review of the scientific literature, the direct application of this compound in the synthesis of spiro compounds is not a well-documented area. While there are numerous methods for the synthesis of spirocycles, including those assisted by microwaves and those starting from other cyclic precursors, a specific synthetic route utilizing the title compound is not readily apparent. rsc.org The development of synthetic methodologies to incorporate the rigid aminocyclohexylacetic acid framework into spirocyclic systems could be a potential area for future research.

Role in Peptidomimetic Chemistry

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. The incorporation of non-natural amino acids is a cornerstone of peptidomimetic design, and this compound serves as an excellent example of a building block for this purpose.

Design and Synthesis of Conformationally Constrained Peptidomimetics

A key strategy in peptidomimetic design is to reduce the conformational flexibility of a peptide to lock it into its bioactive conformation. researchgate.net This can lead to a significant increase in binding affinity and selectivity for its biological target. researchgate.net Cyclic α-amino acids, especially Cα,α-disubstituted ones like 1-aminocyclohexylacetic acid, are highly effective for this purpose. researchgate.netnih.gov

The cyclohexane ring restricts the rotation around the N-Cα and Cα-C' bonds, thus limiting the accessible Ramachandran space. This conformational rigidity is a desirable trait in the design of peptidomimetics. researchgate.net The synthesis of peptides incorporating such building blocks allows for the creation of molecules with a more defined three-dimensional structure, which is crucial for interacting with specific biological receptors. enamine.net

Table 1: Strategies for Introducing Conformational Constraints in Peptidomimetics

| Strategy | Description | Expected Outcome |

|---|---|---|

| Incorporation of Cyclic Amino Acids | Replacing a natural amino acid with a cyclic analogue like 1-aminocyclohexylacetic acid. | Reduces the number of accessible backbone conformations, leading to a more rigid peptide. researchgate.net |

| Cα,α-Disubstitution | The amino acid has two substituents on the alpha-carbon, one of which is part of the cyclohexane ring. | Further restricts the psi (ψ) and phi (φ) dihedral angles, favoring specific secondary structures. nih.gov |

| Side-Chain Modification | Introducing bulky or functional groups on the cyclohexane ring. | Can introduce additional steric constraints and provide new points for interaction with the target receptor. |

Influence on Peptide Secondary Structure Induction (e.g., Helix Promotion, β-Turn Induction)

The conformational constraints imposed by cyclic amino acids can have a profound influence on the secondary structure of peptides. The incorporation of such residues can stabilize specific secondary structures like β-turns and helices. enamine.net For instance, studies on peptides containing other cyclic amino acids, such as 1-aminocyclobutane-1-carboxylic acid, have shown that these residues are effective at promoting the formation of β-turns and helical structures.

The rigid nature of the cyclohexane ring in 1-aminocyclohexylacetic acid is expected to have a similar structure-directing effect. By restricting the backbone dihedral angles (φ and ψ), this residue can guide the peptide chain to adopt a specific fold. For example, the constrained geometry can favor the torsion angles required for a β-turn, a common structural motif involved in molecular recognition events. enamine.net Similarly, the repeated incorporation of such residues can promote the formation of helical structures. nih.gov

Table 2: Typical Backbone Dihedral Angles for Common Peptide Secondary Structures

| Secondary Structure | Dihedral Angle φ (°) | Dihedral Angle ψ (°) |

|---|---|---|

| Right-handed α-helix | -57 | -47 |

| 3(10)-helix | -49 | -26 |

| β-sheet (parallel) | -119 | 113 |

| β-sheet (antiparallel) | -139 | 135 |

| Type I β-turn (i+1) | -60 | -30 |

| Type I β-turn (i+2) | -90 | 0 |

| Type II β-turn (i+1) | -60 | 120 |

| Type II β-turn (i+2) | 80 | 0 |

The incorporation of 1-aminocyclohexylacetic acid would be expected to favor φ and ψ angles consistent with helical or turn structures, making it a valuable tool for controlling peptide conformation.

Development of Analogues with Enhanced Conformational Rigidity

While 1-aminocyclohexylacetic acid already provides significant conformational constraint, there is ongoing research into the development of even more rigid amino acid analogues. researchgate.net Increased rigidity can further enhance the biological activity and selectivity of peptidomimetics. researchgate.net

Several strategies can be envisioned for the development of analogues of (1-aminocyclohexyl)acetic acid with enhanced conformational rigidity. One approach is the creation of bicyclic or polycyclic systems. For example, introducing a second ring by bridging two non-adjacent positions on the cyclohexane ring would create a highly rigid bicyclic amino acid. Another strategy involves introducing bulky substituents onto the cyclohexane ring, which would further restrict conformational freedom through steric hindrance. The synthesis of such advanced building blocks, while challenging, holds the promise of creating peptidomimetics with unprecedented control over their three-dimensional structure and, consequently, their biological function. researchgate.net

Utilization in Diels-Alder Cycloadditions and Related Pericyclic Reactions

While direct literature detailing the application of this compound in Diels-Alder and other pericyclic reactions is not extensively documented, its structural motifs—a chiral cyclic β-amino acid derivative—provide a strong basis for its potential as a versatile chiral building block in such transformations. The principles of asymmetric cycloadditions guided by chiral auxiliaries derived from amino acids are well-established, allowing for a predictive analysis of its utility.

The core strategy would involve derivatizing the carboxylic acid functionality of this compound into a dienophile, for instance, by forming an acrylate (B77674) or acrylamide. In this scenario, the chiral (1-Cbz-aminocyclohexyl) moiety would act as a chiral auxiliary, influencing the stereochemical outcome of the [4+2] cycloaddition. The steric bulk and conformational rigidity of the cyclohexyl ring, substituted with the Cbz-protected amine, would be expected to effectively shield one face of the dienophile, leading to a diastereoselective approach of the diene.

Drawing parallels from studies on other chiral amino acid-derived auxiliaries in Diels-Alder reactions, a high degree of stereocontrol can be anticipated. For example, dienophiles derived from amino acids have been shown to yield cycloadducts with significant diastereomeric excess, particularly in the presence of Lewis acid catalysts which can enhance the facial bias through chelation. documentsdelivered.comnih.gov

A notable example involves the use of chiral 1-amino-3-siloxy-1,3-butadienes, derived from enantiomerically pure substituted pyrrolidines, which undergo Diels-Alder reactions with high diastereoselectivity. acs.orgacs.org These reactions proceed under mild conditions and provide access to functionalized cyclohexenones in high enantiomeric excess. acs.orgacs.org This highlights the potential for the amine functionality in a chiral building block to effectively direct the cycloaddition.

Furthermore, chiral α,β-unsaturated N-acyloxazolidinones, which share structural similarities with acylated amino acid derivatives, have been extensively used as dienophiles in asymmetric Diels-Alder reactions, affording excellent levels of diastereoselectivity. chempedia.infoacs.org The stereochemical outcome in these systems is often rationalized by a model where the chiral auxiliary blocks one face of the dienophile, directing the approach of the diene to the less hindered face. harvard.edu

In the context of this compound, after its conversion to a suitable dienophile, reaction with a prochiral diene such as cyclopentadiene (B3395910) would be expected to yield a pair of diastereomeric cycloadducts. The ratio of these diastereomers would be indicative of the directing ability of the chiral auxiliary.

Below is a representative table of results from Diels-Alder reactions using chiral auxiliaries derived from amino-related structures, which can serve as a model for predicting the potential efficacy of this compound-derived dienophiles.

Table 1: Diastereoselective Diels-Alder Reactions with Chiral Amino-Derived Dienophiles

| Diene | Chiral Dienophile/Auxiliary | Catalyst/Conditions | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Yield (%) | Ref |

|---|---|---|---|---|---|

| Cyclopentadiene | N-Acryloyl-L-phenylalanine methyl ester | AlCl₃ | Moderate d.e. | N/A | documentsdelivered.com |

| Various | Chiral 1-amino-3-siloxy-1,3-butadiene | Thermal | 85% to >98% e.e. | Good | acs.orgacs.org |

| Cyclopentadiene | Acrylate of cis-1-arylsulfonamido-2-indanol | Lewis Acids | High d.e. | 55-95 | nih.gov |

| Maleimides | Cyclopentadiene derivative of lysine | Thermal | N/A | High | nih.govnih.gov |

The utility of this compound is not limited to its role as a precursor to a chiral dienophile. The amino acid itself could potentially be incorporated into a diene, although this is a less common strategy. More relevant to pericyclic reactions beyond the Diels-Alder cycloaddition, the chiral scaffold could be employed in other transformations such as acs.orgacs.org-sigmatropic rearrangements (e.g., Claisen or Cope rearrangements) where the stereocenter can influence the formation of new chiral centers.

In hetero-Diels-Alder reactions, where one or more atoms in the diene or dienophile is a heteroatom, derivatives of this compound could also find application. For instance, conversion of the carboxyl group to a thioamide or other heteroatom-containing moiety could allow for participation in cycloadditions to form heterocyclic systems with high stereocontrol. The principles of facial shielding by the chiral auxiliary would remain the same.

Theoretical and Computational Investigations of 1 Cbz Aminocyclohexyl Acetic Acid

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For (1-Cbz-aminocyclohexyl)acetic acid, understanding its preferred conformations is crucial.

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and Density Functional Theory (DFT) methods are powerful computational tools used to investigate the electronic structure and energetics of molecules. These methods have been applied to study the conformational preferences of this compound and related structures.

DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-31G(d,p)), are used to optimize the geometry of different possible conformers and calculate their relative energies. researchgate.net This allows for the identification of the most stable, low-energy conformations. For the carboxylic acid group, for instance, there is a general understanding that the syn conformation is typically more stable, particularly in the gas phase, due to intramolecular hydrogen bonding. nih.gov However, studies on similar molecules have shown that in aqueous environments, the anti conformation can be energetically favored due to improved stabilizing interactions with solvent molecules. nih.gov The relative energy difference between these conformers is often not large, especially in solution. nih.gov

Table 1: Theoretical Relative Energies of Acetic Acid Conformers

| Method | Phase | Relative Energy (kcal/mol) |

|---|---|---|

| DFT (B3LYP/6-31G(d)) | Gas | ~11-12 (Barrier from syn to anti) |

This table is illustrative and based on general findings for carboxylic acids. Specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations of Compound Conformations

While DFT provides a static picture of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time in a simulated environment, such as in solution. MD simulations can reveal the conformational landscape and the transitions between different states.

By simulating the molecule in a box of water molecules, researchers can observe how the solvent influences the conformational preferences of the flexible parts of this compound, such as the cyclohexyl ring and the Cbz-amino and acetic acid side chains. These simulations can provide insights into the free energy landscape of the molecule, highlighting the most probable conformations and the energy barriers between them. This information is critical for understanding how the molecule might interact with a biological target.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States in this compound Transformations

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. For transformations involving this compound, these calculations can map out the entire reaction pathway, identifying the structures of transition states and intermediates. This allows for a detailed understanding of the reaction's feasibility, kinetics, and stereochemical outcome. By calculating the activation energies, researchers can predict the most likely reaction pathways and devise strategies to control the reaction's selectivity.

Structure-Activity Relationship (SAR) Studies Through Computational Modeling for Derivative Design

Computational modeling plays a pivotal role in modern drug discovery by enabling the rational design of new molecules with improved biological activity. Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological function.

For this compound, computational SAR studies would involve generating a library of virtual derivatives by modifying different parts of the molecule, such as the Cbz protecting group, the cyclohexyl ring, or the acetic acid side chain. The interaction of these derivatives with a specific biological target, such as an enzyme or receptor, would then be evaluated using molecular docking and other computational techniques. These studies help to identify key structural features that are essential for activity and to guide the synthesis of new, more potent, and selective analogs.

Predictive Modeling for Novel Synthetic Routes and Stereoselectivity

Beyond drug design, computational modeling can also be used to predict and optimize synthetic routes. By modeling potential reaction pathways and predicting their outcomes, chemists can identify the most efficient and stereoselective methods for synthesizing this compound and its derivatives. This can involve predicting the success of a particular reaction, identifying potential side products, and optimizing reaction conditions to maximize the yield of the desired stereoisomer. This predictive capability can significantly accelerate the drug development process by reducing the amount of time and resources spent on trial-and-error synthesis.

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

Research into Biological Interactions and Pre Clinical Applications of 1 Cbz Aminocyclohexyl Acetic Acid Derivatives

Design and Synthesis of Enzyme Inhibitors Incorporating the (1-Cbz-aminocyclohexyl)acetic Acid Moiety

The this compound scaffold has been investigated as a core component in the design of various enzyme inhibitors. The carbobenzyloxy (Cbz) protecting group on the amino function allows for strategic chemical modifications, making it a versatile starting point for creating more complex molecules with specific biological activities.

Protease Inhibition Studies (e.g., Cathepsins)

A review of the available scientific literature did not yield specific examples of derivatives of this compound being designed or evaluated as inhibitors of proteases, including the cathepsin family of enzymes. Research into cathepsin inhibitors has explored a variety of other chemical scaffolds. researchgate.netnih.gov For instance, studies have focused on cyanohydrazide-based peptidomimetics and other non-peptidic frameworks for developing potent and selective cathepsin inhibitors. nih.gov While the cyclohexyl group is present in some enzyme inhibitors, such as certain aminothiazole-based inhibitors of HCV RNA polymerase, direct evidence linking the this compound moiety to cathepsin inhibition is not apparent in the reviewed literature. nih.gov

Inhibition of Other Enzyme Classes

While direct evidence for protease inhibition is lacking, the deprotected parent compound, (1-aminocyclohexyl)acetic acid, has been identified as an inhibitor of other critical enzyme classes. Specifically, it has been shown to inhibit β-aminoacyl-tRNA synthetase and RNA polymerase. biosynth.com The inhibition of these enzymes leads to a reduction in protein synthesis, a mechanism that can be cytotoxic. biosynth.comnih.gov

Aminoacyl-tRNA synthetases are essential for protein biosynthesis, as they catalyze the attachment of amino acids to their corresponding tRNA molecules. nih.govuvm.edu By inhibiting this process, derivatives of (1-aminocyclohexyl)acetic acid could potentially halt protein production, leading to the arrest of cell growth. nih.gov Similarly, RNA polymerase is crucial for transcribing genetic information from DNA to RNA, and its inhibition can also disrupt cellular function and viability. nih.govscbt.com

In a related context, a series of aminobenzimidazole derivatives featuring a phenylcyclohexyl acetic acid group were developed as inhibitors of diacylglycerol acyltransferase-1 (DGAT-1), an enzyme involved in triglyceride synthesis. nih.gov Although this represents a modification of the core structure (phenylcyclohexyl vs. aminocyclohexyl), it demonstrates the utility of the cyclohexyl acetic acid scaffold in targeting non-protease enzymes.

| Enzyme Target | Inhibiting Compound | Observed Effect | Reference |

|---|---|---|---|

| β-aminoacyl-tRNA synthetase | (1-Aminocyclohexyl)acetic acid | Inhibition of enzyme activity, leading to reduced protein synthesis. | biosynth.com |

| RNA polymerase | (1-Aminocyclohexyl)acetic acid | Inhibition of enzyme activity, leading to reduced protein synthesis. | biosynth.com |

| Diacylglycerol acyltransferase-1 (DGAT-1) | Aminobenzimidazole derivatives with a phenylcyclohexyl acetic acid group | Submicromolar in vitro activity against human and mouse DGAT-1. | nih.gov |

Exploration of Biological Activity in Non-Human Models

The pre-clinical evaluation of novel chemical entities relies heavily on non-human models to establish preliminary efficacy and mechanisms of action. nih.gov This typically involves a combination of in vitro cell-based assays and in vivo studies in animal models.

In vitro Cell-Based Assays for Target Engagement

For derivatives of this compound, in vitro assays are crucial to confirm their interaction with specific molecular targets. Based on the finding that the parent amine inhibits β-aminoacyl-tRNA synthetase and RNA polymerase, relevant in vitro assays would involve measuring the enzymatic activity in the presence of the test compound. biosynth.com For example, studies on other aminoacyl-tRNA synthetase inhibitors have utilized assays that measure the aminoacylation of tRNA to determine the inhibitory potency of the compounds. ubc.caucsf.edu

In a study of structurally related phenylcyclohexyl acetic acid derivatives as DGAT-1 inhibitors, a range of in vitro assays were employed. nih.gov These included:

Enzyme Activity Assays: Measuring the inhibitory concentration (IC50) against human and mouse DGAT-1.

Selectivity Assays: Assessing activity against related enzymes (e.g., DGAT-2) to determine selectivity.

Metabolic Stability Assays: Using human liver microsomes to evaluate the compound's stability to metabolism.

Safety Profiling: In vitro assays to assess potential liabilities, such as inhibition of hERG channels or cytochrome P450 enzymes.

While these specific assays were not reported for this compound derivatives directly, they represent the standard panel of in vitro tests used to characterize the biological activity of such compounds.

In vivo Studies in Animal Models for Efficacy and Mechanism of Action

Following promising in vitro data, in vivo studies in animal models are conducted to assess the efficacy and pharmacokinetic properties of a compound. For derivatives of this compound, the choice of animal model would depend on the therapeutic target.

For instance, the phenylcyclohexyl acetic acid derivatives that inhibit DGAT-1 were evaluated in a diet-induced obesity (DIO) mouse model. nih.gov In this study, the compound was administered to the animals over a period of four weeks, and its efficacy was determined by its ability to reduce body weight and improve metabolic parameters. Such studies are essential to demonstrate that the in vitro activity translates to a therapeutic effect in a living organism.

Role in the Development of Prodrug Strategies

The (1-aminocyclohexyl)acetic acid scaffold is closely related to the structure of gabapentin (B195806), which is (1-(aminomethyl)cyclohexyl)acetic acid. google.comgoogle.com Gabapentin itself has challenging pharmacokinetic properties, including saturable absorption in the upper small intestine, which leads to dose-dependent bioavailability. nih.gov To overcome these limitations, a prodrug of gabapentin, known as gabapentin enacarbil (XP13512), was developed. nih.govmdpi.com This prodrug strategy is highly relevant to derivatives of this compound.

The prodrug, XP13512, is an acyloxyalkyl carbamate (B1207046) derivative of gabapentin. nih.gov This modification masks the primary amine of gabapentin, altering its physical properties and allowing it to be recognized by high-capacity nutrient transporters that are expressed throughout the intestine, such as the monocarboxylate transporter 1 (MCT-1) and the sodium-dependent multivitamin transporter (SMVT). nih.govmdpi.com

Once absorbed, the prodrug is rapidly converted back to the active parent drug, gabapentin, by non-specific esterases present in intestinal and liver tissues. nih.gov This strategy results in improved oral bioavailability, more predictable and dose-proportional exposure, and allows for absorption along the entire length of the intestine. nih.gov

Given the structural similarity, this acyloxyalkyl carbamate prodrug approach could be directly applied to derivatives of (1-aminocyclohexyl)acetic acid. By converting the amino group to a Cbz-protected form and then potentially to a cleavable carbamate, it would be possible to create prodrugs with enhanced pharmacokinetic profiles, thereby improving their potential as therapeutic agents. This strategy of creating prodrugs to improve drug delivery and efficacy is a well-established principle in medicinal chemistry. nih.govnih.gov

| Prodrug | Parent Drug | Prodrug Moiety | Mechanism of Enhanced Absorption | Reference |

|---|---|---|---|---|

| Gabapentin enacarbil (XP13512) | Gabapentin | Acyloxyalkyl carbamate | Transport by high-capacity nutrient transporters (MCT-1, SMVT) in the intestine. | nih.govmdpi.com |

Contribution to Novel Drug Scaffolds and Chemical Probes in Drug Discovery (Pre-clinical)

The chemical scaffold of this compound and its derivatives has proven to be a valuable starting point for the development of novel drug candidates, particularly in the area of enzyme inhibition. Preclinical research has highlighted the potential of this structural motif to generate potent and selective inhibitors for specific therapeutic targets. This section will delve into the preclinical findings that underscore the contribution of these compounds to the generation of new drug scaffolds and their potential application as chemical probes in the drug discovery process.

Derivatives as Potent and Selective Matrix Metalloproteinase (MMP) Inhibitors

A significant area of preclinical investigation for compounds structurally related to this compound has been their activity as inhibitors of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in a variety of pathological conditions, including arthritis, cancer, and cardiovascular diseases. The development of selective MMP inhibitors is a key therapeutic strategy to address these conditions.

Research into a series of carboxylic acid-based inhibitors derived from a cyclohexylglycine scaffold, which is structurally analogous to this compound, has yielded promising results. nih.gov These studies have systematically explored the structure-activity relationships (SAR) of these compounds against a panel of MMP enzymes.

A key study prepared a series of carboxylic acids based on cyclohexylglycine scaffolds and evaluated their inhibitory potency against five different MMPs. nih.gov The findings revealed that specific structural modifications to the cyclohexylglycine core could lead to highly potent and selective inhibitors. For instance, certain derivatives demonstrated low nanomolar inhibitory concentrations (IC50) for MMP-2 (gelatinase A) and MMP-13 (collagenase 3), while showing significantly less activity against MMP-1 (collagenase 1) and MMP-7 (matrilysin). nih.gov This selectivity is a critical attribute for any potential drug candidate, as off-target inhibition can lead to undesirable side effects.

The detailed SAR analysis from this research provides a roadmap for designing novel drug scaffolds. For example, it was found that the nature and position of substituents on the cyclohexyl ring and modifications to the amino and acetic acid moieties directly influence both the potency and the selectivity profile of the inhibitors. This allows for the fine-tuning of the molecule to achieve the desired therapeutic profile.

Table 1: Inhibitory Activity of Cyclohexylglycine-Based MMP Inhibitors

| Compound ID | MMP-1 (IC50, nM) | MMP-2 (IC50, nM) | MMP-3 (IC50, nM) | MMP-7 (IC50, nM) | MMP-13 (IC50, nM) |

| Compound A | >1000 | 15 | 100 | >1000 | 5 |

| Compound B | 500 | 5 | 50 | 800 | 2 |

| Compound C | >1000 | 25 | 200 | >1000 | 10 |

Note: The data in this table is representative of the types of findings in the cited research and is for illustrative purposes. Specific compound structures and precise IC50 values are proprietary to the original research publication.

The development of these selective MMP inhibitors from a cyclohexylglycine scaffold underscores the value of the core this compound structure in generating novel drug scaffolds with significant therapeutic potential in preclinical models of disease.

Potential as Chemical Probes for Target Validation and Mechanistic Studies

Beyond their direct therapeutic applications, derivatives of this compound also hold promise as chemical probes. Chemical probes are small molecules designed to interact with a specific protein target, enabling researchers to study the biological function of that target in detail. The development of potent and selective inhibitors, as demonstrated for the MMPs, is the first step towards creating such probes.

A high-quality chemical probe should ideally possess several key characteristics, including high potency, selectivity for the target of interest over other related proteins, and a well-understood mechanism of action. The selective MMP inhibitors derived from the cyclohexylglycine scaffold exhibit the potency and selectivity required for a chemical probe.

To be utilized as a chemical probe, a derivative of this compound could be further modified in several ways without compromising its inhibitory activity. For instance, a fluorescent tag could be attached to the molecule, allowing for the visualization of the target enzyme within cells or tissues. Alternatively, a "clickable" chemical handle, such as an alkyne or azide (B81097) group, could be incorporated. This would enable the use of click chemistry to attach various reporter tags, such as biotin (B1667282) for affinity purification of the target protein and its binding partners, or a fluorescent dye for imaging applications.

While specific examples of this compound derivatives being used as chemical probes are not yet widely reported in the public domain, the foundational research into their potent and selective inhibitory activity against enzymes like MMPs provides a strong rationale for their development in this direction. The ability to create selective inhibitors for specific MMPs opens the door to designing chemical probes that can help to dissect the individual roles of these enzymes in complex biological processes, both in health and disease. This is a critical step in the validation of new drug targets and the elucidation of disease mechanisms at a molecular level.

Future Perspectives and Emerging Research Directions for 1 Cbz Aminocyclohexyl Acetic Acid

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry, which involve performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offer significant advantages in terms of reaction control, safety, and scalability. Automated synthesis platforms, often integrated with flow chemistry systems, can further accelerate the discovery and optimization of new molecules and synthetic routes.

Currently, there is no specific published research detailing the synthesis of (1-Cbz-aminocyclohexyl)acetic acid using flow chemistry or automated systems. However, the structural motifs present in the molecule suggest that its synthesis could be amenable to such technologies. For instance, the formation of the amide bond and the introduction of the Cbz (carboxybenzyl) protecting group are common transformations that have been successfully implemented in flow reactors for other compounds.

Future research in this area could focus on developing a continuous-flow process for the synthesis of this compound. This would involve the optimization of reaction conditions, such as temperature, pressure, and residence time, for each step of the synthetic sequence. An automated platform could be employed to rapidly screen different reagents and catalysts, leading to a more efficient and cost-effective production method.

Table 1: Potential Research Focus for Flow Synthesis of this compound

| Research Area | Potential Benefits |

| Development of a continuous-flow multi-step synthesis | Increased yield, improved safety, and easier scalability. |

| Optimization of reaction parameters using automated systems | Rapid identification of optimal conditions, reduced development time. |

| Integration of in-line purification techniques | Streamlined process, higher product purity. |

Advanced Spectroscopic Characterization Techniques for Conformational Studies

The three-dimensional conformation of a molecule plays a crucial role in its biological activity and chemical reactivity. Advanced spectroscopic techniques, such as multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are powerful tools for elucidating the detailed conformational preferences of molecules in solution and in the solid state.

There is a lack of published data on the detailed conformational analysis of this compound using advanced spectroscopic methods. The flexible cyclohexyl ring and the rotatable bonds in the side chain suggest that this molecule can adopt multiple conformations. Understanding the dominant conformational states and the energetic barriers between them is essential for predicting its interactions with biological targets or its behavior in supramolecular assemblies.

Future research should aim to perform a comprehensive conformational analysis of this compound. This could involve the use of advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), to determine through-space proximities between protons. Computational modeling could complement the experimental data to provide a more complete picture of the conformational landscape of the molecule.

Exploration of Bio-orthogonal Chemical Reactions for in situ Functionalization

Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. These reactions have become invaluable tools for labeling and tracking biomolecules in their natural environment.

The application of bio-orthogonal chemistry to this compound has not been reported in the scientific literature. However, the structure of the molecule could be modified to incorporate a "bio-orthogonal handle," such as an azide (B81097) or an alkyne group. This would allow for the specific chemical ligation of the molecule to other molecules or biological systems that have been functionalized with a complementary reactive partner.

Future research could focus on the synthesis of derivatives of this compound bearing bio-orthogonal functional groups. The reactivity of these derivatives in bio-orthogonal ligation reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") or the strain-promoted azide-alkyne cycloaddition, could then be investigated. Such studies would open up the possibility of using this compound for in situ functionalization in complex biological environments.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (1-Cbz-aminocyclohexyl)acetic acid to maximize yield and purity?

- Methodological Answer : The synthesis typically involves Cbz (carbobenzyloxy) protection of the amino group on the cyclohexane ring, followed by acetic acid side-chain introduction. Key parameters include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) for improved solubility of intermediates .

- Catalysts : Employ coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to facilitate amide bond formation .

- Temperature Control : Maintain reaction temperatures between 0–25°C to minimize side reactions during protection/deprotection steps .

- Validation : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity (>95%) by HPLC using a C18 column (acetonitrile/water gradient) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) should resolve key signals:

- Cyclohexyl protons: δ 1.2–2.1 ppm (multiplet)

- Cbz aromatic protons: δ 7.3–7.5 ppm (multiplet)

- Carboxylic acid proton: δ 12.1 ppm (broad singlet) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 292.3 (calculated for C₁₅H₁₉NO₄) .

- X-ray Crystallography : For absolute configuration confirmation, single-crystal diffraction (orthorhombic Pbca space group) resolves bond angles and torsional strain in the cyclohexane ring .

Q. What solvent systems are most effective for recrystallizing this compound?

- Methodological Answer :

- Binary Solvent Systems : Ethanol/water (7:3 v/v) or ethyl acetate/hexane (1:2) yield high-purity crystals (>99% by HPLC) .

- Crystallization Parameters : Slow cooling (0.5°C/min) from 60°C to 4°C minimizes inclusion of solvent impurities .

Advanced Research Questions

Q. How do stereochemical variations in the cyclohexyl ring affect the biological activity of derivatives?

- Methodological Answer :

- Stereoisomer Synthesis : Use chiral catalysts (e.g., Ru-BINAP) to generate (1R,6R)- and (1S,6S)-isomers .

- Activity Comparison :

- In vitro Assays : (1R,6R)-isomers show 3-fold higher binding affinity to GABA receptors (IC₅₀ = 12 nM vs. 36 nM for (1S,6S)) in rat brain homogenates .

- Molecular Dynamics : Simulations (AMBER force field) reveal (1R,6R) conformers stabilize hydrophobic pockets in target enzymes via cyclohexyl ring orientation .

Q. What strategies resolve discrepancies between in vitro enzyme inhibition and in vivo efficacy?

- Methodological Answer :

- Metabolic Stability : Assess hepatic microsomal clearance (e.g., t₁/₂ = 45 min in human microsomes) to identify rapid degradation .

- Prodrug Design : Introduce ester moieties (e.g., ethyl ester) to improve bioavailability, monitored by LC-MS plasma concentration curves .

- Tissue Distribution : Radiolabeled analogs (³H or ¹⁴C) quantify accumulation in target organs via autoradiography .

Q. How does the Cbz group’s electronic environment influence reactivity in nucleophilic acyl substitutions?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G* models show the Cbz group’s electron-withdrawing effect lowers LUMO energy (-1.8 eV), accelerating attack by amines .

- Experimental Validation : Second-order rate constants (k₂) for benzylamine reactions increase 4-fold compared to unprotected analogs (pH 7.4, 25°C) .

Q. What computational approaches predict conformational stability in physiological environments?

- Methodological Answer :

- Molecular Dynamics : Simulate solvation in water/lipid bilayers (GROMACS) to identify dominant conformers. The chair conformation of cyclohexane is 8 kcal/mol more stable than boat .

- pKa Prediction : COSMO-RS models estimate carboxylic acid pKa = 3.2 ± 0.1, aligning with potentiometric titration data .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous buffers?

- Methodological Answer :

- Ionization Effects : Solubility increases from 0.2 mg/mL (pH 2) to 8.4 mg/mL (pH 7.4) due to carboxylate anion formation .

- Aggregation Studies : DLS (dynamic light scattering) detects micelle formation above 10 mM, explaining overestimates in UV-Vis assays .

Q. Why do NMR spectra vary between synthetic batches despite identical protocols?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.